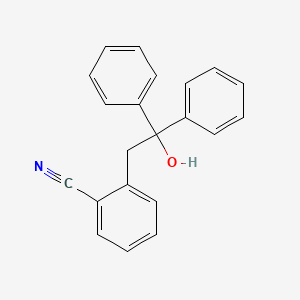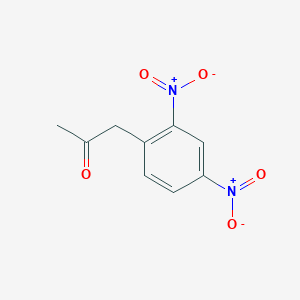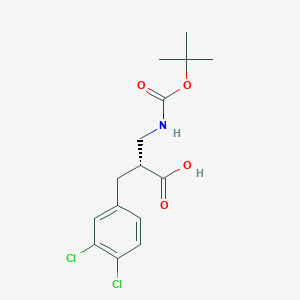
Benzonitrile, 2-(2-hydroxy-2,2-diphenylethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzonitrile, 2-(2-hydroxy-2,2-diphenylethyl)-: is an organic compound with the molecular formula C21H17NO and a molecular weight of 299.366 g/mol . This compound is characterized by the presence of a benzonitrile group attached to a 2-(2-hydroxy-2,2-diphenylethyl) moiety. It is a versatile compound with applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
From Benzaldehyde and Hydroxylamine Hydrochloride: One of the common methods for synthesizing benzonitrile involves the reaction of benzaldehyde with hydroxylamine hydrochloride to form benzaldoxime, which is then dehydrated to produce benzonitrile. This reaction can be carried out under mild conditions and is advantageous due to its low production cost and potential for industrial-scale application.
Green Synthesis Using Ionic Liquids: A novel green synthesis method involves the use of ionic liquids as co-solvents, catalysts, and phase separation agents.
Industrial Production Methods: Industrial production of benzonitrile typically involves the ammoxidation of toluene, where toluene reacts with ammonia and oxygen at high temperatures (400-450°C) to produce benzonitrile .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Benzonitrile can undergo oxidation reactions to form benzoic acid derivatives.
Reduction: Reduction of benzonitrile can lead to the formation of benzylamine derivatives.
Substitution: Benzonitrile can participate in substitution reactions, particularly nucleophilic substitution, to form various substituted benzonitrile derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.
Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products:
Oxidation: Benzoic acid derivatives.
Reduction: Benzylamine derivatives.
Substitution: Substituted benzonitrile derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Synthesis of Complex Molecules: Benzonitrile is used as a building block in the synthesis of more complex organic molecules.
Coordination Chemistry: It forms coordination complexes with transition metals, which are useful in various catalytic processes.
Biology:
Biochemical Studies: Benzonitrile derivatives are used in biochemical studies to investigate enzyme mechanisms and protein interactions.
Medicine:
Pharmaceuticals: Benzonitrile derivatives are explored for their potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry:
Dyes and Pigments: Benzonitrile is used in the production of dyes and pigments.
Pesticides: It serves as an intermediate in the synthesis of various pesticides.
Wirkmechanismus
The mechanism of action of benzonitrile and its derivatives involves interactions with molecular targets such as enzymes and receptors. The nitrile group can participate in hydrogen bonding and other interactions, influencing the activity of biological molecules. The specific pathways and targets depend on the structure of the derivative and its intended application .
Vergleich Mit ähnlichen Verbindungen
- Benzamide, 2-(2-hydroxy-2,2-diphenylethyl)-N-methyl-
- Benzenesulfonamide, 2-(2-hydroxy-2,2-diphenylethyl)-N-methyl-
- N-Phenyl-2-(2-hydroxy-2,2-diphenylethyl)benzamide
Comparison: Benzonitrile, 2-(2-hydroxy-2,2-diphenylethyl)- is unique due to the presence of both the nitrile and hydroxy-diphenylethyl groups, which confer distinct chemical and biological properties. Compared to similar compounds, it offers a balance of reactivity and stability, making it suitable for a wide range of applications .
Eigenschaften
CAS-Nummer |
59483-71-5 |
|---|---|
Molekularformel |
C21H17NO |
Molekulargewicht |
299.4 g/mol |
IUPAC-Name |
2-(2-hydroxy-2,2-diphenylethyl)benzonitrile |
InChI |
InChI=1S/C21H17NO/c22-16-18-10-8-7-9-17(18)15-21(23,19-11-3-1-4-12-19)20-13-5-2-6-14-20/h1-14,23H,15H2 |
InChI-Schlüssel |
WMPIJLDYWFBOHC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(CC2=CC=CC=C2C#N)(C3=CC=CC=C3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2-Methylimidazo[1,2-a]pyridin-7-yl)methanol](/img/structure/B13991892.png)








![4-Quinolinemethanol, a-[[bis(2-hydroxyethyl)amino]methyl]-2-phenyl-](/img/structure/B13991971.png)


![N-[2-(2-Naphthalenyl)-5-benzoxazolyl]acetamide](/img/structure/B13991981.png)
